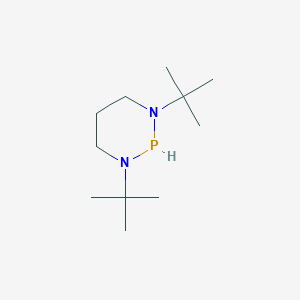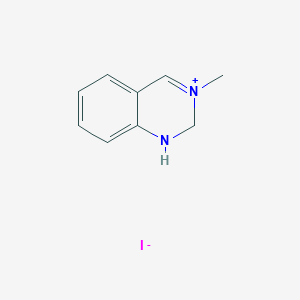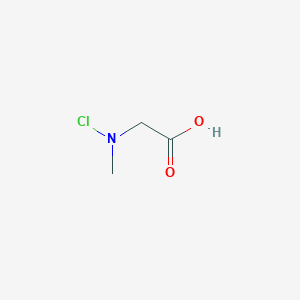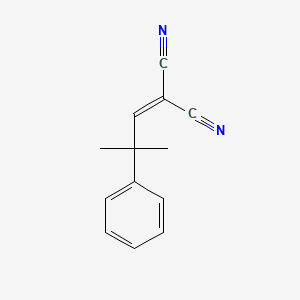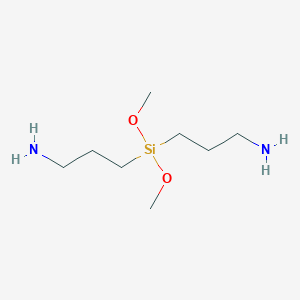
1,1,2,2-Tetramethylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetramethylcyclobutane is an organic compound with the molecular formula C8H16 It is a cycloalkane featuring a four-membered ring with four methyl groups attached to the ring
准备方法
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetramethylcyclobutane can be synthesized through the dimerization of dimethyl ketene. The process involves the absorption of dimethyl ketene gas into a liquid phase absorbent, followed by a dimerization reaction under heating conditions to form the desired compound . Another method involves the contraction of pyrrolidines through the formation of 1,4-biradical intermediates .
Industrial Production Methods: The industrial production of this compound typically involves the dimerization of dimethyl ketene, which is then subjected to multistage flash evaporation, cooling, and crystallization to obtain the final product . This method is efficient and suitable for large-scale production.
化学反应分析
Types of Reactions: 1,1,2,2-Tetramethylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetramethylcyclobutane-1,3-dione.
Reduction: Reduction reactions can convert the compound into different cyclobutane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Tetramethylcyclobutane-1,3-dione.
Reduction: Various cyclobutane derivatives.
Substitution: Halogenated cyclobutane compounds.
科学研究应用
1,1,2,2-Tetramethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as an intermediate in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1,1,2,2-Tetramethylcyclobutane involves the formation of reactive intermediates, such as 1,4-biradicals, during chemical reactions . These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
1,1,2,2-Tetramethylcyclopentane: Similar in structure but with a five-membered ring.
Tetramethylbutane: A highly branched hydrocarbon with a butane backbone.
1,1,2,2-Tetramethylcyclopropane: A cyclopropane derivative with similar methyl substitutions.
Uniqueness: 1,1,2,2-Tetramethylcyclobutane is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring strain effects and for use as a building block in organic synthesis.
属性
CAS 编号 |
52897-98-0 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC 名称 |
1,1,2,2-tetramethylcyclobutane |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(7,3)4/h5-6H2,1-4H3 |
InChI 键 |
YNJCGEDVIOLRLB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
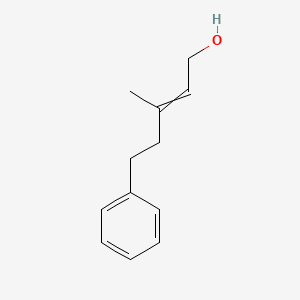
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
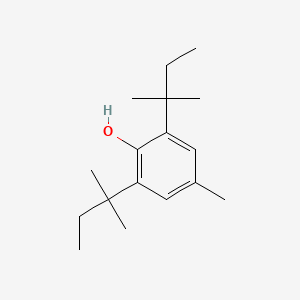
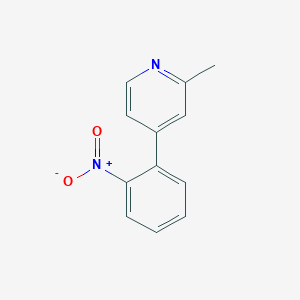
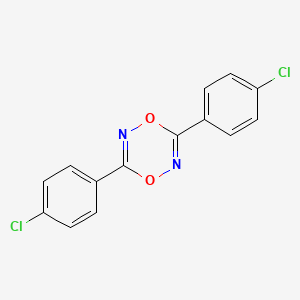
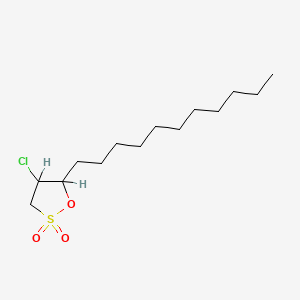
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
